REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([NH2:9])=[N:7][CH:8]=1.[C:10](Cl)(=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15].NCC(O)=O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([NH:9][C:10](=[O:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])=[N:7][CH:8]=1
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Name
|
|
Quantity
|
12.3 g
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Type
|
reactant
|
Smiles
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COC=1C=NC(=NC1)N
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Name
|
|
Quantity
|
123 mL
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Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
14.5 g
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Type
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reactant
|
Smiles
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C(CCCCC)(=O)Cl
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Name
|
|
Quantity
|
98.3 mL
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Type
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reactant
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Smiles
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NCC(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the mixture was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred for 1 hour
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Duration
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1 h
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Type
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EXTRACTION
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Details
|
extracted with chloroform
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Type
|
WASH
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Details
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The organic layer was washed with saturated brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
the resulting residue was azeotroped with toluene
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Type
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CUSTOM
|
Details
|
The resulting residue was recrystallized from chloroform-hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=NC(=NC1)NC(CCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |